5-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Description
This compound features a structurally complex tricyclic framework with a fused 1,5,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),9,11,13-tetraen-2-one core. Key functional groups include:
Properties
IUPAC Name |
5-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O3/c1-9-15(10(2)25-20-9)17(24)21-6-5-13-12(8-21)16(23)22-7-11(18)3-4-14(22)19-13/h3-4,7H,5-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPIJGHXQXLIHEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethylisoxazole-4-carbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one typically involves multiple steps. One common method starts with the preparation of 3,5-dimethylisoxazole-4-carbonyl chloride, which is then reacted with appropriate precursors to form the final compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethylisoxazole-4-carbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule .
Scientific Research Applications
Pharmacological Research
The compound's unique structure suggests potential applications in pharmacology:
- Anticancer Activity : Preliminary studies indicate that derivatives of oxazole compounds can exhibit anticancer properties by inhibiting tumor growth through various mechanisms.
- Antimicrobial Properties : The presence of the oxazole moiety has been linked to antimicrobial activity against certain bacterial strains.
Materials Science
Due to its complex structure and stability:
- Polymer Chemistry : It can be used as a building block for synthesizing novel polymers with specific properties.
- Nanotechnology : The compound may serve as a precursor for nanomaterials used in drug delivery systems.
Biochemical Studies
The compound's ability to interact with biological systems opens avenues for:
- Enzyme Inhibition Studies : Investigating how this compound affects enzyme activity could lead to insights into metabolic pathways.
- Receptor Binding Studies : Understanding its interaction with specific receptors can provide valuable data for drug design.
Case Studies and Research Findings
Several studies have highlighted the potential of similar compounds derived from oxazole structures:
Mechanism of Action
The mechanism of action of 2-(3,5-dimethylisoxazole-4-carbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Substituent Variations
The compound’s 3,5-dimethyl-1,2-oxazole-4-carbonyl group distinguishes it from analogs with thiadiazole or tetrazole substituents. For example:
Key Findings :
- Oxazole vs.
- Fluorine Substitution: The 13-fluoro group in the target compound may reduce oxidative metabolism, extending half-life compared to non-fluorinated tricyclic analogs .
Core Structure Differences
The triazatricyclic core contrasts with bicyclic systems like cephalosporins (e.g., compounds in ):
- Triazatricyclo vs. Cephalosporin : The fused tricyclic system imposes greater conformational rigidity, which may enhance target selectivity but reduce synthetic accessibility.
Table 1: Comparative Physicochemical and Hypothetical Pharmacokinetic Properties
Discussion of Structural-Activity Relationships (SAR)
- Oxazole vs. Thiadiazole : The 1,2-oxazole’s electron-withdrawing nature may strengthen hydrogen bonding with target proteins compared to thiadiazole’s sulfur-mediated hydrophobic interactions .
- Fluorine Position : Fluorination at position 13 likely shields the tricyclic core from oxidation, a strategy validated in fluorinated kinase inhibitors like ibrutinib .
- Triazatricyclic Rigidity : The constrained geometry may improve binding to deep enzymatic pockets but limit oral bioavailability due to high molecular weight (>400 g/mol).
Biological Activity
5-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a complex organic compound with potential therapeutic applications. Its unique structure combines features of oxazole and triazine derivatives, which are known for their diverse biological activities.
- Molecular Formula : C17H15FN4O3
- Molecular Weight : 342.33 g/mol
- CAS Number : 2034533-69-0
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. This interaction may lead to a cascade of biochemical events that contribute to its therapeutic effects.
Biological Activity Overview
Research has indicated that compounds with similar structural motifs exhibit a range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
A review of oxazole derivatives highlighted their antimicrobial potential. For instance, derivatives similar to the target compound have shown significant activity against various bacterial strains:
| Compound | MIC (µg/ml) | Activity Against |
|---|---|---|
| 11 | 1.6 | Candida albicans |
| 12 | 0.8 | Candida tropicalis |
| 13 | 20 | E. coli |
In a study focusing on oxazole derivatives, the compound demonstrated notable inhibition against both Gram-positive and Gram-negative bacteria as well as fungal strains like Candida albicans and Aspergillus niger .
Anticancer Activity
Compounds featuring oxazole rings have been investigated for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways:
- Cell Cycle Arrest : Compounds can induce cell cycle arrest at different phases.
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
- Inhibition of Tumor Growth : Reduction in tumor size in in vivo models.
Case Studies
Several studies have documented the biological activity of compounds related to the target compound:
- Study on Antimicrobial Efficacy :
-
Anticancer Studies :
- In vitro studies showed that certain oxazole derivatives could effectively inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
- The mechanism was linked to increased levels of reactive oxygen species (ROS) leading to oxidative stress in cancer cells.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
